Spiro[2.4]hepta-4,6-diene
Overview
Description
Synthesis Analysis
The synthesis of Spiro[2.4]hepta-4,6-dienes has evolved over time, showcasing a variety of methods to generate these compounds. Menchikov and Nefedov (2016) highlighted several synthesis approaches and their applications in organic synthesis, emphasizing the adaptability and utility of spiro[2.4]hepta-4,6-dienes in creating complex molecular structures (Menchikov & Nefedov, 2016).
Molecular Structure Analysis
The molecular structure of spiro[2.4]hepta-4,6-diene has been extensively studied, with research indicating its versatility as a scaffold for further chemical modifications. For example, the work on chiral spiro[2.4]hepta-4,6-dienes by Gorman et al. (2003) provides insight into the solid-state conformational effects of these compounds, illustrating their potential in ligand design and coordination chemistry (Gorman, Lynch, Pagenkopf, & Young, 2003).
Chemical Reactions and Properties
Spiro[2.4]hepta-4,6-diene undergoes a variety of chemical reactions, demonstrating its reactivity and functional versatility. The cyclopropanation reactions described by Shulishov et al. (2019) are particularly noteworthy, showcasing the compound's ability to participate in complex transformations (Shulishov, Pantyukh, Menchikov, & Tomilov, 2019).
Scientific Research Applications
Synthesis and Chemical Reactions : Spiro[2.4]hepta-4,6-dienes have been systematically studied for their synthesis methods, reactivity characteristics, and principal chemical reactions. These compounds are noted for their applications in specific organic synthesis contexts (Menchikov & Nefedov, 1994).
Applications in Organic Synthesis : There has been a comprehensive integration of data related to the synthesis, reactivity, and key chemical transformations of spiro[2.4]hepta-4,6-dienes, emphasizing their applications in organic synthesis (Menchikov & Nefedov, 2016).
Bornane Synthesis : Research into the synthesis of spiro[2.4]hepta-4,6-dienes with a carbon substituent at C-4 has led to potential applications in the synthesis of bornane derivatives, opening opportunities for variations in synthesis methods (Föhlisch, Abu Bakr, & Fischer, 2002).
Spectroscopic Analysis : The infrared and Raman spectra of spiro[2.4]hepta-4,6-diene and its isotopic variants have been measured, providing detailed insights into their molecular structure and vibrational properties (Russell, Phillips, & Davidson, 1981).
GC-MS Identification in Natural Objects : There has been a critical examination of the identification of spiro[2.4]hepta-4,6-diene in various natural objects using GC-MS, highlighting the need for additional analytical parameters to differentiate such isomers (Menchikov, Nefedov, & Zenkevich, 2017).
Ligand Design and Solid State Conformational Effects : Chiral spiro[2.4]hepta-4,6-dienes have been used in the synthesis of cyclopentadienyl ruthenium complexes, providing insights into solid state structural conformations and ligand design (Gorman, Lynch, Pagenkopf, & Young, 2003).
Safety And Hazards
Future Directions
Spiro[2.4]hepta-4,6-diene has been used in the synthesis of highly effective insecticides of the pyrethroid series and new medicinal preparations . Methods have been proposed for the synthesis of a series of natural and biologically active compounds, in particular prostaglandins, and polymeric materials of practical value . These areas represent potential future directions for the use of this compound.
properties
IUPAC Name |
spiro[2.4]hepta-4,6-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-4-7(3-1)5-6-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOKSJMJMDRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227305 | |
Record name | Spiro(2,4)hepta-4,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.4]hepta-4,6-diene | |
CAS RN |
765-46-8 | |
Record name | Spiro(2,4)hepta-4,6-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(2,4)hepta-4,6-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[2.4]hepta-4,6-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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